O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate
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Overview
Description
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the following steps:
Michael Addition: The aniline nitrogen reacts with propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to form the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener chemical processes and transition metal-free catalyzed methods. These methods are designed to be more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce a dihydroquinoline derivative .
Scientific Research Applications
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound for further research and development .
Properties
CAS No. |
58959-97-0 |
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Molecular Formula |
C17H14ClNOS |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
O-(4-chlorophenyl) 8-methyl-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C17H14ClNOS/c1-12-4-2-5-13-6-3-11-19(16(12)13)17(21)20-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |
InChI Key |
VCPZLJTUONANKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CCN2C(=S)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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